N,N-Diethylallylamine
Overview
Description
N,N-Diethylallylamine is an organic compound with the molecular formula C7H15N. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications. It is also referred to as N-Allyldiethylamine.
Scientific Research Applications
N,N-Diethylallylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex amines and other nitrogen-containing compounds.
Biology and Medicine: While specific biological applications are less documented, amines like this compound are often explored for their potential in drug development and biochemical research.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and ability to form stable compounds.
Safety and Hazards
Mechanism of Action
Target of Action
N,N-Diethylallylamine is a chemical compound with the molecular formula C7H15N
Mode of Action
It has been used in the reaction of [3 + 2] cycloaddition with a lappaconitine-based nitrone, leading to the formation of two minor products containing the pyrrole cycle . The structures of these products have been established from the data of 1H and 13C NMR spectra .
Biochemical Pathways
It’s known that the compound can participate in [3 + 2] cycloaddition reactions, which are widely used in organic synthesis
Result of Action
It’s known that the compound can participate in [3 + 2] cycloaddition reactions, leading to the formation of two minor products containing the pyrrole cycle
Action Environment
It’s known that the compound is a colorless to almost colorless clear liquid , and it has a boiling point of 110 °C and a flash point of 14 °C These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and exposure to light
Biochemical Analysis
Biochemical Properties
N,N-Diethylallylamine plays a crucial role in biochemical reactions, particularly in the formation of amine derivatives. It interacts with various enzymes and proteins, facilitating the synthesis of more complex molecules. For instance, it can act as a substrate for amine oxidases, which catalyze the oxidation of amines to aldehydes, ketones, and ammonia. This interaction is essential for the metabolism of nitrogen-containing compounds in biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell’s interior. This modulation can lead to changes in gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This inhibition results in increased levels of monoamines, which can affect neurotransmission and mood regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmission and improving mood. At high doses, this compound can be toxic, leading to adverse effects such as neurotoxicity, liver damage, and behavioral changes. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of nitrogen-containing compounds. It interacts with enzymes such as amine oxidases and cytochrome P450, which catalyze its oxidation and subsequent breakdown. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. This transport and distribution are essential for its biological activity and effects on cellular function .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylallylamine can be synthesized through the alkylation of diethylamine with allyl bromide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 50-60°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation to achieve the desired purity levels.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions with soft nucleophiles such as active methylene compounds and piperidine.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions given its amine functionality.
Common Reagents and Conditions:
Nickel-based Catalysts: Used in substitution reactions to enhance reaction rates.
Bases: Such as sodium hydroxide, used in the initial synthesis.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, reactions with active methylene compounds can yield substituted amines.
Comparison with Similar Compounds
N,N-Dimethylallylamine: Similar in structure but with methyl groups instead of ethyl groups.
N-Allylmethylamine: Contains one methyl and one allyl group attached to the nitrogen atom.
Uniqueness: N,N-Diethylallylamine is unique due to its specific combination of ethyl and allyl groups, which confer distinct reactivity and physical properties. Compared to its dimethyl counterpart, it may exhibit different steric and electronic effects, influencing its behavior in chemical reactions.
Properties
IUPAC Name |
N,N-diethylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAJUTZQGZBKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063973 | |
Record name | 2-Propen-1-amine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-17-1 | |
Record name | N,N-Diethyl-2-propen-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5666-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-amine, N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-amine, N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propen-1-amine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethylallylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactivity does N,N-Diethylallylamine exhibit in the presence of palladium catalysts?
A1: this compound demonstrates interesting reactivity as a substrate in palladium-catalyzed allylation reactions. Research indicates that under a carbon dioxide atmosphere, palladium complexes can activate the allylic C-N bond in this compound, enabling it to act as an allylating agent for various nucleophiles. [, ] This includes reactions with active methylene compounds and even the amine itself, leading to allylation or disproportionation products. [, ]
Q2: How does carbon dioxide influence the palladium-catalyzed reactions involving this compound?
A2: Studies suggest that carbon dioxide plays a crucial role in facilitating the palladium-catalyzed activation of the C-N bond in this compound. [] While the exact mechanism is still under investigation, it is proposed that CO2 may interact with palladium intermediates, potentially forming transient η3-allylpalladium hydrogencarbonate species. [] These species could exhibit enhanced reactivity towards nucleophiles, explaining the observed acceleration of allylation reactions under a CO2 atmosphere.
Q3: Can you provide an example of this compound participating in a catalytic reaction other than palladium-catalyzed allylation?
A3: Yes, research has shown that this compound can undergo photoassisted catalytic double-bond migration in the presence of a hydridocobalt(I) complex, CoH[PPh(OEt)2]4, upon irradiation with a high-pressure Hg lamp. [] This reaction yields a mixture of (E)- and (Z)-1-diethylprop-1-en-1-amine, demonstrating the ability of this compound to engage in catalytic isomerization processes. []
Q4: Are there any studies investigating the stability of this compound under different conditions?
A4: One study explored the stability of this compound when reacted with a highly Lewis acidic borane, bis(pentafluorophenyl)borane ((C6F5)2BH). [] Interestingly, instead of forming a simple Lewis acid-base adduct, the reaction led to the formation of a seven-membered ring system through a dehydrogenative process. [] This highlights the potential for this compound to undergo unexpected reactions under specific conditions and with highly reactive reagents.
Q5: Has this compound been used in any polymerization reactions?
A5: Yes, research indicates that this compound can be incorporated into polymers. One study demonstrated the synthesis of a copolymer containing this compound and acrylic acid units, showcasing its potential use in creating materials with amphoteric properties. [] Another study utilized poly(this compound) in a photopolymerization reaction with methyl methacrylate, demonstrating its potential for graft polymerization applications. []
Q6: What analytical techniques have been employed to characterize this compound and its derivatives?
A6: Various analytical techniques have been used to characterize this compound and its reaction products. These include:
- NMR spectroscopy: This technique provides valuable information about the structure and bonding within the molecule. [, ]
- Single-crystal X-ray diffraction: This technique can determine the precise three-dimensional structure of crystalline compounds, as seen in the study investigating its reaction with a borane. []
- Infrared spectroscopy: This method helps identify functional groups and characterize chemical bonds within the molecule. []
- Thin-layer chromatography: This technique separates and analyzes mixtures, such as those obtained during photopolymerization reactions. []
- Elemental analysis: This method determines the percentage composition of elements within a compound, confirming its identity and purity. [, ]
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